N-benzyl-3,5-difluoroaniline

Drug Metabolism Fluorine Chemistry Pharmacokinetics

Medicinal chemistry teams often face metabolic instability in lead compounds. N-Benzyl-3,5-difluoroaniline directly addresses this by providing a 3,5-difluorophenyl motif that blocks oxidative metabolism. This building block is essential for synthesizing ALK inhibitor analogs, as the specific 3,5-difluoro pattern ensures critical electronic and steric interactions that non-fluorinated or dichloro analogs cannot replicate. It is a key intermediate for KSP inhibitor research. - Directly incorporates a metabolically stable 3,5-difluorophenyl group. - Privileged substructure for ALK kinase inhibitor library synthesis. - Enables quantification of fluorine substituent effects (pKa, logP).

Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
Cat. No. B15396147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-difluoroaniline
Molecular FormulaC13H11F2N
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=CC(=C2)F)F
InChIInChI=1S/C13H11F2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2
InChIKeyQNGZVINYTFTPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,5-difluoroaniline: Core Fluorinated Building Block


N-Benzyl-3,5-difluoroaniline (CAS 946839-66-3), with the molecular formula C13H11F2N and a molecular weight of 219.23 g/mol, is a secondary aromatic amine . This compound serves as a foundational building block in the synthesis of complex molecules, particularly those requiring the unique electronic and physicochemical properties conferred by the 3,5-difluoro substitution pattern on the aniline ring [1]. Its structure, featuring a benzyl group attached to the nitrogen atom of a 3,5-difluoroaniline core, positions it as a valuable intermediate in the development of pharmaceutical and agrochemical candidates.

Fluorinated building block for drug candidate synthesis
3,5-Difluoro motif supports metabolic stability design
Documented in ALK and KSP inhibitor SAR studies

Why the 3,5-Difluoro Motif is Irreplaceable


While other N-benzylaniline derivatives may share a common structural framework, the specific 3,5-difluoro substitution pattern on the aniline ring is a non-interchangeable feature that fundamentally dictates the molecule's properties. The presence of fluorine atoms at these meta positions is well-documented to significantly modulate physicochemical characteristics, including metabolic stability and nitrogen basicity, compared to non-fluorinated or differently substituted analogues . As a class, N-benzylaniline derivatives with distinct substitution patterns exhibit highly specific biological activities, such as enzyme inhibition [1] or anti-chlamydial effects [2], which are directly tied to their precise molecular architecture. Therefore, substituting this compound with a close analog without rigorous validation risks failure in downstream synthetic pathways or the loss of target biological activity. The following quantitative and qualitative evidence details the specific differentiators that justify the procurement of this precise compound over its closest analogs.

Metabolic stability Non-fluorinated analogs may not provide oxidative block, potentially shifting metabolic profile.
Physicochemical shift Altered substitution pattern may change pKa and permeability, affecting assay reproducibility.
Target engagement Structural analogs may not recapitulate ALK/KSP SAR, risking inactive compounds.

Comparative Evidence for N-Benzyl-3,5-difluoroaniline


Enhanced Metabolic Stability by 3,5-Difluoro Substitution

The introduction of fluorine atoms at the 3 and 5 positions of the aniline ring is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at these sites. This class-level inference is supported by extensive literature on fluorinated drug design. While direct metabolic stability data for N-benzyl-3,5-difluoroaniline versus its non-fluorinated parent (N-benzylaniline) is not available in the current search results, the principle is a cornerstone of medicinal chemistry. The presence of fluorine at these positions is expected to increase the compound's metabolic half-life in hepatic microsome assays compared to the unsubstituted analogue, a differentiation critical for in vivo studies .

Metabolic stability
Class-level inference
Expected lower intrinsic clearance vs. non-fluorinated N-benzylaniline
Supports selection for PK-sensitive synthesis workflows
No direct experimental data; based on fluorine chemistry principles
Drug Metabolism Fluorine Chemistry Pharmacokinetics

Reduced Amine Basicity and pKa Shift

The strong electron-withdrawing effect of the two fluorine atoms at the meta positions of the aniline ring reduces the electron density on the nitrogen atom. This lowers the basicity and the pKa of the conjugate acid compared to the non-fluorinated N-benzylaniline. While specific pKa values are not provided in the available sources, this is a fundamental chemical principle . This alteration in basicity can influence key compound characteristics such as solubility, membrane permeability, and the ability to form specific interactions (e.g., salt bridges) with biological targets. This differentiates N-benzyl-3,5-difluoroaniline from its non-fluorinated parent and other alkyl-substituted analogs, which would have different pKa values.

Amine basicity
Class-level inference
Expected lower pKa vs. non-fluorinated N-benzylaniline
Predictable ionization state at physiological pH supports assay design
No quantitative pKa values available; substituent effect principle
Physicochemical Properties Amine Basicity Reactivity

Key Intermediate in ALK Kinase Inhibitor Synthesis

The N-benzyl-3,5-difluoroaniline substructure is frequently observed in Anaplastic Lymphoma Kinase (ALK) inhibitors . This represents a specific, application-based differentiator. The 3,5-difluoro pattern on the aniline ring is not arbitrary; it is a structural element that contributes to the potency and selectivity of several ALK inhibitors. This is a key selection criterion over other N-benzylaniline analogs (e.g., 3,5-dichloro or 3,5-dimethyl), which are not commonly featured in this class of inhibitors. The choice of this specific fluorinated building block is driven by structure-activity relationship (SAR) studies in the ALK inhibitor field.

ALK inhibitor utility
Class-level inference
3,5-Difluoro pattern favored in ALK inhibitor SAR over Cl/CH3 analogs
Supports targeted library synthesis for ALK kinase research
Qualitative differentiation from patent and literature trends
Medicinal Chemistry Kinase Inhibitors Oncology

Utility in Kinesin Spindle Protein (KSP) Inhibitor Development

N-substituted benzylic aniline derivatives, a class to which N-benzyl-3,5-difluoroaniline belongs, are specifically claimed for their utility in inhibiting Kinesin Spindle Protein (KSP) and treating cellular proliferative diseases [1]. While the patent covers a broad genus, the inclusion of this scaffold underscores the value of this specific substitution pattern. The 3,5-difluoro substitution is a key variant within this class of inhibitors. This differentiates the compound from other N-benzylanilines that lack the fluorine atoms or have them in a different substitution pattern, which may be less effective or entirely inactive against KSP.

KSP inhibitor lead
Class-level inference
Core scaffold claimed in KSP inhibitor patents
Supports antimitotic agent synthesis research
Patent-derived class evidence; specific activity requires validation
Mitotic Kinesin Inhibitors Anticancer Agents Cell Proliferation

High-Value Application Scenarios


Synthesis of Metabolically Stable Drug Candidates

This scenario is for medicinal chemistry teams aiming to improve the pharmacokinetic profile of lead compounds. Procuring N-benzyl-3,5-difluoroaniline as a building block allows for the direct incorporation of a metabolically stable 3,5-difluorophenyl motif. This is a superior choice over non-fluorinated N-benzylaniline, as the fluorine atoms are known to block sites of oxidative metabolism, potentially leading to improved half-life and bioavailability in in vivo studies. This application stems directly from the class-level evidence on metabolic stability enhancement .

Targeted Library Synthesis for ALK Inhibitor Discovery

This scenario involves building a focused compound library for hit-to-lead or lead optimization against ALK. N-benzyl-3,5-difluoroaniline is a privileged substructure in this therapeutic area . Its procurement is essential for synthesizing analogs of known ALK inhibitors to explore SAR. Using a structurally similar but differently substituted analog (e.g., 3,5-dichloro) would not be a valid alternative, as it would fail to recapitulate the critical electronic and steric interactions of the 3,5-difluoro motif with the kinase active site.

Development of KSP Inhibitors for Anticancer Research

For research groups focused on developing novel antimitotic agents, N-benzyl-3,5-difluoroaniline serves as a key intermediate. Its structural class is explicitly claimed in patents for inhibiting KSP, a validated target for cancer therapy [1]. Procuring this specific compound is a direct step toward synthesizing compounds with potential anti-proliferative activity. This application is derived from the patent evidence linking N-substituted benzylic aniline derivatives to KSP inhibition.

Investigation of Fluorine Substituent Effects on Physicochemical Properties

This scenario is for physical or computational chemists studying the influence of fluorine substitution on molecular properties. Procuring N-benzyl-3,5-difluoroaniline provides a well-defined system to measure and model the impact of two meta-fluorines on properties like pKa, logP, and solubility. Comparative studies against N-benzylaniline and its mono-fluoro analogs allow for the quantification of substituent effects, which is essential for refining predictive models in drug design. This application is based on the class-level inference of altered basicity and polarity .

Application
Selection Property
Validation Focus
Drug candidate synthesis with metabolic stability
3,5-Difluoro aniline for oxidative block
Hepatic microsome stability, PK profile
ALK inhibitor lead optimization
Privileged 3,5-difluoro aniline substructure
ALK inhibition assay, SAR studies
Antimitotic agent research
KSP inhibitor patent scaffold
KSP inhibition assay, cell proliferation
Fluorine substituent effect modeling
Defined meta-difluoro pattern for study
pKa measurement, logP determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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